5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 1422-36-2
VCID: VC20928533
InChI: InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3
SMILES: CC(=O)C=C(C(F)(F)F)C(F)(F)F
Molecular Formula: C6H4F6O
Molecular Weight: 206.09 g/mol

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

CAS No.: 1422-36-2

Cat. No.: VC20928533

Molecular Formula: C6H4F6O

Molecular Weight: 206.09 g/mol

* For research use only. Not for human or veterinary use.

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one - 1422-36-2

Specification

CAS No. 1422-36-2
Molecular Formula C6H4F6O
Molecular Weight 206.09 g/mol
IUPAC Name 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Standard InChI InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3
Standard InChI Key NXASNTUMEFAWRZ-UHFFFAOYSA-N
SMILES CC(=O)C=C(C(F)(F)F)C(F)(F)F
Canonical SMILES CC(=O)C=C(C(F)(F)F)C(F)(F)F

Introduction

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is a fluorinated ketone with the molecular formula C6H4F6O . Its structure features a carbonyl group adjacent to an alkene with two trifluoromethyl substituents, creating a highly electron-deficient system. The compound's chemical identity is well-established in scientific databases and reference materials.

Physical and Chemical Characteristics

The compound possesses distinctive physical and chemical properties owing to its high fluorine content. The comprehensive physical and chemical characteristics are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

PropertyValueReference
CAS Number1422-36-2
Molecular FormulaC6H4F6O
Molecular Weight206.09 g/mol
IUPAC Name5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
InChI1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)1
Physical FormNot specified in sources-
SolubilityNot specified in sources-
The molecular structure contains six fluorine atoms distributed between two trifluoromethyl groups, which significantly influence the compound's reactivity and physical properties. The presence of these highly electronegative fluorine atoms creates a molecule with unique chemical behavior and potential applications in diverse fields.

Structural Relationships

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one belongs to a family of fluorinated compounds with related structures. Several structural analogs have been documented in the literature, including 5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol (CAS 32885-94-2) and 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one (CAS 10487-10-2) . These related compounds differ primarily in their functional groups while maintaining the core fluorinated carbon skeleton.

Synthesis Methods

The synthesis of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one typically involves specialized chemical procedures designed to incorporate the trifluoromethyl groups into the carbon framework.

Laboratory Synthesis

Laboratory-scale synthesis of this compound typically involves the reaction of hexafluoroacetone with appropriate precursors under carefully controlled conditions. The precise reaction parameters must be optimized to achieve satisfactory yields and purity. The hexafluoroacetone serves as the source of the trifluoromethyl groups, which are critical to the compound's structure and function.

Industrial Production

Industrial production methods often employ large-scale reactions using hexafluoroacetone and other fluorinated intermediates. These processes are designed to optimize yield and purity while maintaining cost-effectiveness. The industrial synthesis typically requires specialized equipment capable of handling fluorinated compounds safely and efficiently.

Applications

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one has diverse applications across scientific research, medicine, and industry, owing to its unique chemical properties.

Scientific Applications

This compound serves as a valuable building block for synthesizing more complex fluorinated compounds in chemistry research. Its unique structure makes it particularly useful for creating molecules with specific properties required for advanced materials and chemical applications. Researchers utilize this compound in various contexts, including:

  • As a precursor for more complex fluorinated organic molecules

  • In studies of reaction mechanisms involving fluorinated compounds

  • For investigating structure-activity relationships in fluorine chemistry
    In biological research, it is employed to study enzyme inhibition and protein interactions. The trifluoromethyl groups can interact strongly with biological targets, making the compound useful for probing biological systems and developing potential therapeutic agents.

Medical Applications

In pharmaceutical research, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is explored for its potential in developing new medications. The presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, potentially improving therapeutic efficacy against certain diseases. This property is particularly valuable in drug design where membrane permeability and metabolic stability are concerns.
Research indicates that similar trifluoromethylated compounds demonstrate significant antibacterial activity due to their ability to form multipolar interactions with biological targets. Additionally, these compounds have shown potential anti-cancer effects by enhancing lipophilicity and cellular uptake compared to conventional chemotherapeutics against various cancer cell lines, including A549.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials that require the unique properties imparted by fluorination. These applications may include:

  • Production of performance materials with specific electronic or surface properties

  • Development of fluorinated polymers with enhanced stability

  • Creation of specialty chemicals for various industrial processes
    The high fluorine content contributes to properties such as thermal stability, chemical resistance, and hydrophobicity, which are valuable in numerous industrial contexts.

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.8523 mL24.2617 mL48.5235 mL
5 mM0.9705 mL4.8523 mL9.7047 mL
10 mM0.4852 mL2.4262 mL4.8523 mL
These values are calculated based on the molecular weight of 206.0858 g/mol .

Biological Activity

Research on 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one and structurally similar compounds has revealed several potential biological activities that may be relevant to pharmaceutical development and biological research.

Antimicrobial Properties

Studies on compounds with trifluoromethyl groups similar to those in 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one have demonstrated significant antibacterial activity. This activity is attributed to the ability of these fluorinated compounds to form multipolar interactions with biological targets, potentially disrupting cellular processes essential for bacterial survival.

Related Compounds

Several compounds structurally related to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one have been identified and studied. Understanding these relationships can provide insight into the broader family of fluorinated organic compounds and their applications.

Structural Analogs

Key structural analogs include:

  • 5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol (CAS 32885-94-2): This alcohol derivative has a molecular formula of C6H6F6O and a molecular weight of 208.10200 g/mol . It was reported in the literature by Nishida, Masakazu et al. in the Bulletin of the Chemical Society of Japan in 1991 .

  • (2E)-5,5,5-trifluoro-4-(trifluoromethyl)-2-penten-1-ol: This compound represents an isomeric variation with the hydroxyl group at a different position . It was reported in Chemistry Letters in 1982 .

  • 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one (CAS 10487-10-2): This variant includes both ketone and hydroxyl functional groups, with a molecular formula of C6H6F6O2 and molecular weight of 224.1 g/mol . It has a reported boiling point of 146-148°C . These structural relationships illustrate the versatility of the fluorinated carbon skeleton and the various functional group modifications possible while maintaining the core trifluoromethyl substituents.

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